SPDP-PEG8-acid
Overview
Description
SPDP-PEG8-acid, also known as SPDP-PEG8-propionic acid, is a heterobifunctional polyethylene glycol linker. It contains a cleavable disulfide bond and carboxylic acid moieties. The SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) component is a short-chain crosslinker that facilitates amine-to-sulfhydryl conjugation, making it a valuable tool in bioconjugation and drug delivery applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SPDP-PEG8-acid involves the conjugation of SPDP with a polyethylene glycol chain terminated with a carboxylic acid group. The reaction typically occurs under mild conditions, using activators such as N-hydroxysuccinimide (NHS) esters to facilitate the formation of amide bonds between the amine groups of SPDP and the carboxyl groups of PEG .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The product is usually stored at low temperatures to maintain stability and prevent degradation.
Chemical Reactions Analysis
Types of Reactions
SPDP-PEG8-acid undergoes several types of chemical reactions, including:
Substitution Reactions: The disulfide bond in SPDP can be cleaved and substituted with thiol groups.
Amide Bond Formation: The carboxylic acid group can react with amines in the presence of activators like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form amide bonds
Common Reagents and Conditions
Reducing Agents: Dithiothreitol (DTT) is commonly used to cleave the disulfide bond.
Activators: NHS esters and EDC are used to activate carboxylic acid groups for amide bond formation
Major Products Formed
Scientific Research Applications
SPDP-PEG8-acid is widely used in various scientific research fields:
Chemistry: It is used as a crosslinker in the synthesis of complex molecules and polymers.
Biology: It facilitates the conjugation of proteins and peptides, aiding in the study of protein-protein interactions and the development of bioconjugates.
Medicine: It is employed in drug delivery systems to enhance the stability and solubility of therapeutic agents.
Industry: It is used in the production of biocompatible materials and coatings .
Mechanism of Action
SPDP-PEG8-acid exerts its effects through the formation of covalent bonds between amine and sulfhydryl groups. The disulfide bond in SPDP is cleavable, allowing for controlled release of conjugated molecules. The polyethylene glycol chain enhances solubility and biocompatibility, making it suitable for various biomedical applications .
Comparison with Similar Compounds
Similar Compounds
- SPDP-PEG4-acid
- SPDP-PEG12-acid
- SPDP-PEG24-acid
- SPDP-PEG36-acid
Uniqueness
SPDP-PEG8-acid is unique due to its optimal chain length, which provides a balance between flexibility and stability. It offers enhanced solubility and biocompatibility compared to shorter PEG linkers, while being less bulky than longer PEG chains .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46N2O11S2/c30-25(5-24-41-42-26-3-1-2-6-29-26)28-7-9-34-11-13-36-15-17-38-19-21-40-23-22-39-20-18-37-16-14-35-12-10-33-8-4-27(31)32/h1-3,6H,4-5,7-24H2,(H,28,30)(H,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWMKNTUPXBDLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46N2O11S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001114428 | |
Record name | 3-[[25-Oxo-27-(2-pyridinyldithio)-3,6,9,12,15,18,21-heptaoxa-24-azaheptacos-1-yl]oxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001114428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
638.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334177-96-6 | |
Record name | 3-[[25-Oxo-27-(2-pyridinyldithio)-3,6,9,12,15,18,21-heptaoxa-24-azaheptacos-1-yl]oxy]propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1334177-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[[25-Oxo-27-(2-pyridinyldithio)-3,6,9,12,15,18,21-heptaoxa-24-azaheptacos-1-yl]oxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001114428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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